Trans-2-(2'-acetylaminocyclohexyloxy) acetic acid

Catalog No.
S12920086
CAS No.
M.F
C10H17NO4
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trans-2-(2'-acetylaminocyclohexyloxy) acetic acid

Product Name

Trans-2-(2'-acetylaminocyclohexyloxy) acetic acid

IUPAC Name

2-[(1R,2R)-2-acetamidocyclohexyl]oxyacetic acid

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C10H17NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t8-,9-/m1/s1

InChI Key

VLMIZLKTPCHPIW-RKDXNWHRSA-N

Canonical SMILES

CC(=O)NC1CCCCC1OCC(=O)O

Isomeric SMILES

CC(=O)N[C@@H]1CCCC[C@H]1OCC(=O)O

Trans-2-(2'-acetylaminocyclohexyloxy) acetic acid is a chemical compound characterized by its unique structure that includes an acetylamino group and a cyclohexyl moiety. This compound is part of the broader class of acetic acids, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the cyclohexyl group contributes to its steric properties, while the acetylamino group enhances its potential biological activity.

  • Acid-Base Reactions: The carboxylic acid group can react with bases to form salts.
  • Esterification: It can react with alcohols to form esters, especially under acidic conditions.
  • Hydrolysis: Under certain conditions, it may undergo hydrolysis, breaking down into its constituent parts.

The reactivity of this compound is influenced by the functional groups present, particularly the acetylamino and carboxylic acid functionalities.

The biological activity of trans-2-(2'-acetylaminocyclohexyloxy) acetic acid is an area of ongoing research. Compounds with similar structures have been shown to exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The acetylamino group may enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.

Synthesis of trans-2-(2'-acetylaminocyclohexyloxy) acetic acid can be achieved through several methods:

  • Direct Acetylation: Starting from cyclohexanol, an acetylation reaction can be performed using acetic anhydride or acetyl chloride.
  • Amidation: Reacting cyclohexylamine with acetic anhydride followed by carboxylic acid functionalization can yield the desired product.
  • Multi-step Synthesis: Involves forming intermediates that are subsequently modified to introduce the acetylamino and cyclohexoxy groups.

These methods often require careful control of reaction conditions to optimize yield and purity.

Trans-2-(2'-acetylaminocyclohexyloxy) acetic acid has potential applications in:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Chemical Synthesis: As a building block in organic synthesis for more complex molecules.
  • Agricultural Chemistry: Investigated for potential use in agrochemicals.

Interaction studies are crucial for understanding how trans-2-(2'-acetylaminocyclohexyloxy) acetic acid interacts with various biological systems. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Assessing biological activity using cultured cells or tissues.
  • In vivo Studies: Examining the effects of the compound in animal models to determine pharmacokinetics and therapeutic efficacy.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Trans-2-(2'-acetylaminocyclohexyloxy) acetic acid shares structural similarities with several compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Acetoxycyclohexyl TosylateContains an acetoxy group and a tosylate moietyKnown for its stereospecific reactions
4-Aminocyclohexyl Acetic AcidFeatures an amino group on a cyclohexane ringExhibits different biological activities
Cyclohexanecarboxylic AcidA simple carboxylic acid without additional groupsLacks the complexity of functional groups found in trans-2-(2'-acetylaminocyclohexyloxy) acetic acid

The uniqueness of trans-2-(2'-acetylaminocyclohexyloxy) acetic acid lies in its specific combination of functional groups that may confer distinct biological properties not present in other similar compounds. Its structure allows for varied interactions within biological systems, potentially leading to novel therapeutic applications.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

215.11575802 g/mol

Monoisotopic Mass

215.11575802 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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